Cas no 2258-92-6 (3-Linoleoyl-sn-glycerol)

3-Linoleoyl-sn-glycerol is a monoglyceride derived from linoleic acid, an essential omega-6 fatty acid. This compound features a glycerol backbone esterified with linoleoyl at the sn-1 or sn-3 position, making it a key intermediate in lipid metabolism and biosynthesis. Its structural properties enable applications in emulsification, lipid-based drug delivery systems, and as a substrate for enzymatic studies. The presence of the linoleoyl moiety enhances its role in membrane fluidity and signaling pathways. With high purity and well-defined stereochemistry, 3-linoleoyl-sn-glycerol is valuable for research in biochemistry, nutrition, and pharmaceutical formulations. Its stability and biocompatibility further support its utility in experimental and industrial settings.
3-Linoleoyl-sn-glycerol structure
3-Linoleoyl-sn-glycerol structure
Product Name:3-Linoleoyl-sn-glycerol
CAS No:2258-92-6
MF:C21H38O4
MW:354.524027347565
CID:1411072
PubChem ID:40489139
Update Time:2025-06-07

3-Linoleoyl-sn-glycerol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2,3-Dihydroxypropyl (9Z,12Z)-9,12-octadecadienoate
    • 2-amino-1,1-diphenylpropane
    • (+/-)-2,3-dihydroxypropyl (9Z,12Z)-9,12-octadecadienoate
    • 1-methyl-trans-cyclohexane-1,2-diol
    • 1-methyl-2,2-diphenylethylamine
    • 1-O-(9Z,12Z-octadecadienoyl)glycerol
    • dpa1
    • 1-Methyl-2,2-diphenyl-aethylamin
    • 1-methylcyclohexane-trans-1,2-diol
    • 1,1-diphenyl-2-aminopropane
    • (9Z,12Z)-2,3-dihydroxypropyl octadeca-9,12-dienoate
    • (S)-(-)-1 1-DIPHENYL-2-AMINOPROPANE 97
    • 1-methyl-trans-1,2-cyclohexanediol
    • trans-2-methyl-1,2-cyclohexanediol
    • (+/-)-1-monolinolein
    • trans-1-methylcyclohexane-1,2-diol
    • (+/-)-1-methylcyclohexane-1,2-diol
    • (+/-)-1-methyl-2-phenylbenzeneethanamine
    • 2-Amino-1.1-diphenyl-propan
    • (+/-)-glycerol 1-monolinolate
    • 3-(9,12-octadecadienoyl)glycerol
    • 1-methyl-2,2-diphenyl-ethylamine
    • 1-Linoleoyl Glycerol
    • 3-Linoleoyl-sn-glycerol
    • trans-2-met
    • UNII-G83ZAG106N
    • 3-linoleoyl -sn-glycerol
    • 9Z,12Z-Octadecadienoic acid, 1-glyceryl ester
    • WECGLUPZRHILCT-KKFOGOCZSA-N
    • HMS3650I16
    • CHEMBL188186
    • 2258-92-6
    • Q27145396
    • (R)-1-monolinolein
    • Linolein, 1-mono-, L-(-)-
    • Glyceryl 1-linoleate, (R)-
    • 1-linoleoylglycerol
    • (2R)-2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
    • sn-3-monolinoleoylglycerol
    • DTXSID70862894
    • 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-2,3-dihydroxypropyl ester
    • SR-01000946293-1
    • [(2R)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
    • 1-Monolinolein
    • (R)-2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
    • 3-(9Z,12Z)-octadecadienoyl-sn-glycerol
    • CHEBI:75563
    • SR-01000946293
    • G83ZAG106N
    • starbld0003583
    • 9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester, (R)-
    • MG (0:0/0:0/18:2(n-6))
    • Inchi: 1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1
    • InChI Key: WECGLUPZRHILCT-KKFOGOCZSA-N
    • SMILES: O(C[C@@H](CO)O)C(CCCCCCC/C=C\C/C=C\CCCCC)=O

Computed Properties

  • Exact Mass: 354.27700969g/mol
  • Monoisotopic Mass: 354.27700969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 18
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 66.8Ų

3-Linoleoyl-sn-glycerol Pricemore >>

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